![molecular formula C13H21N3O2 B2942678 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide CAS No. 1448059-83-3](/img/structure/B2942678.png)
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The mechanism of the second step in the synthesis was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications
Radiosynthesis and Environmental Studies
Chloroacetamide herbicides, such as acetochlor, and their safeners have been subjects of study for their metabolism and mode of action through radiosynthesis techniques. These studies are crucial for understanding the environmental fate and behavior of such compounds. For instance, [phenyl-4-3H]acetochlor, a chloroacetamide herbicide, was synthesized at high specific activity, facilitating studies on its metabolism and environmental persistence (Latli & Casida, 1995).
Metabolism in Liver Microsomes
Comparative studies on the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes have highlighted their carcinogenic potential. Such research helps in understanding the metabolic pathways and potential human health risks associated with exposure to these compounds (Coleman et al., 2000).
Coordination Chemistry and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These studies not only expand our understanding of coordination chemistry but also explore the antioxidant properties of these compounds, potentially leading to applications in pharmaceuticals and materials science (Chkirate et al., 2019).
Herbicide Efficacy and Environmental Impact
The behavior of chloroacetamide herbicides, such as acetochlor and metolachlor, in agricultural settings has been thoroughly investigated. Studies have focused on their soil reception, activity affected by agricultural residues, and irrigation practices, providing insights into optimizing agricultural practices while minimizing environmental impacts (Banks & Robinson, 1986).
Molecular Docking and Enzyme Inhibitory Activities
The synthesis and evaluation of triazole analogues, including acetamide derivatives, for their enzyme inhibitory activities, illustrate the potential pharmaceutical applications of such compounds. Through molecular docking studies, these compounds have been identified as potent inhibitors against various enzymes, highlighting their therapeutic potential (Virk et al., 2018).
properties
IUPAC Name |
2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-9-13(17)14-8-11-10-6-4-5-7-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMJUUGDIPEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.